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Propyl Formate: Application as a Flavoring
Agent in Food Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
Propyl formate (FEMA number 2943) is a flavoring substance valued in the food industry for

its characteristic sweet, fruity, and ethereal aroma, often described as reminiscent of rum or

plum.[1] As a volatile ester, it contributes to the overall flavor profile of a variety of food and

beverage products. Propyl formate is listed as Generally Recognized as Safe (GRAS) by the

Flavor and Extract Manufacturers Association (FEMA) and is approved for use as a flavoring

agent by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][3] This

document provides detailed application notes, quantitative data on its use, and experimental

protocols for its analysis and sensory evaluation in food matrices.

Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of propyl formate is

essential for its effective application in food formulations.
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Property Value Reference

Chemical Name Propyl formate [1]

Synonyms
n-Propyl formate, Propyl

methanoate
[1]

CAS Number 110-74-7 [1][4]

Molecular Formula C₄H₈O₂ [1]

Molecular Weight 88.11 g/mol [3][4]

Appearance Colorless liquid [1]

Odor Pleasant, fruity, rum-like [1][4]

Boiling Point 81-82 °C [4]

Melting Point -93 °C [4]

Flash Point -3 °C (27 °F) [4]

Density 0.901 g/mL at 20 °C [4]

Solubility
Soluble in 45 parts water;

miscible with alcohol and ether
[4]

Applications in Food Products
Propyl formate is utilized to impart or enhance fruity and sweet notes in a wide range of food

and beverage categories. Its volatility makes it particularly suitable for applications where

aroma is a key driver of consumer acceptance.

Quantitative Usage Levels
The following table summarizes the average maximum use levels for propyl formate in various

food categories as determined by FEMA. It is important to note that these levels are for

guidance, and optimal concentrations should be determined through sensory testing for

specific product formulations.
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Food Category Average Maximum Use Level (ppm)

Baked Goods 85.0

Non-alcoholic Beverages 20.0

Frozen Dairy 57.0

Fruit Ices 57.0

Hard Candy 110.0

Soft Candy 45.0

Gelatins and Puddings 30.0

Chewing Gum 270.0

Data sourced from The Good Scents Company, referencing FEMA GRAS publication number

3.[5]

Experimental Protocols
Protocol 1: Quantitative Analysis of Propyl Formate in a
Beverage Matrix using Headspace Gas
Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol provides a method for the quantification of propyl formate in a clear beverage,

such as a fruit juice or soda.

1. Principle

Headspace gas chromatography-mass spectrometry is a highly sensitive technique for the

analysis of volatile organic compounds in liquid and solid samples. The beverage sample is

equilibrated at a controlled temperature, allowing the volatile propyl formate to partition into

the headspace of the vial. A sample of the headspace gas is then injected into the gas

chromatograph for separation and subsequent detection and quantification by the mass

spectrometer.

2. Materials and Reagents
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Propyl formate (analytical standard, ≥99% purity)

Internal Standard (e.g., Ethyl Butyrate, analytical standard, ≥99% purity)

Sodium chloride (NaCl), analytical grade

Deionized water

20 mL headspace vials with PTFE/silicone septa and crimp caps

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace

autosampler

3. Preparation of Standards and Samples

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of propyl formate into a

100 mL volumetric flask and dilute to volume with a suitable solvent (e.g., methanol).

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of ethyl butyrate

into a 100 mL volumetric flask and dilute to volume with the same solvent.

Calibration Standards: Prepare a series of calibration standards by spiking appropriate

volumes of the propyl formate stock solution into deionized water in 20 mL headspace vials.

A typical concentration range would be 0.1 to 50 µg/mL. Add a fixed amount of the internal

standard to each calibration standard.

Sample Preparation: Pipette 5 mL of the beverage sample into a 20 mL headspace vial. Add

1 g of NaCl to increase the ionic strength and promote the partitioning of propyl formate into

the headspace. Add the same fixed amount of the internal standard as used in the calibration

standards.

4. HS-GC-MS Parameters

Headspace Autosampler:

Vial Equilibration Temperature: 60°C

Vial Equilibration Time: 15 min

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b089675?utm_src=pdf-body
https://www.benchchem.com/product/b089675?utm_src=pdf-body
https://www.benchchem.com/product/b089675?utm_src=pdf-body
https://www.benchchem.com/product/b089675?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Loop Temperature: 70°C

Transfer Line Temperature: 80°C

Injection Volume: 1 mL

Gas Chromatograph:

Injection Port Temperature: 200°C

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 min

Ramp: 10°C/min to 150°C

Ramp: 20°C/min to 250°C, hold for 2 min

Mass Spectrometer:

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Ionization Mode: Electron Ionization (EI) at 70 eV

Acquisition Mode: Selected Ion Monitoring (SIM)

Propyl Formate ions: m/z 45, 60, 88

Ethyl Butyrate (IS) ions: m/z 43, 71, 88, 116

5. Data Analysis
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Construct a calibration curve by plotting the ratio of the peak area of propyl formate to the

peak area of the internal standard against the concentration of propyl formate in the

calibration standards. Determine the concentration of propyl formate in the beverage samples

by using the regression equation from the calibration curve.

Workflow for HS-GC-MS Analysis of Propyl Formate

Sample and Standard Preparation

HS-GC-MS Analysis Data Processing

Prepare Propyl Formate
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Create Calibration Standards
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Detect and Quantify
using MS (SIM Mode)

Integrate Peak Areas of
Propyl Formate and IS

Raw Data Construct Calibration Curve Calculate Propyl Formate
Concentration in Sample

Click to download full resolution via product page

HS-GC-MS Analysis Workflow

Protocol 2: Sensory Evaluation of Propyl Formate in a
Model Beverage using the Triangle Test
This protocol is designed to determine if a sensory difference exists between a control

beverage and a beverage containing a specific concentration of propyl formate.

1. Principle

The triangle test is a discriminative sensory method used to determine if an overall difference is

perceptible between two samples.[6][7] Panelists are presented with three samples, two of

which are identical and one is different, and are asked to identify the odd sample.[6][7]

2. Materials

Model beverage (e.g., sweetened carbonated water, clear fruit juice)
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Propyl formate

Identical tasting cups, coded with random three-digit numbers

Palate cleansers (e.g., unsalted crackers, room temperature water)

Sensory evaluation booths or a quiet, odor-free environment

Ballot sheets for recording responses

3. Panelist Selection and Training

Select 20-30 panelists who are regular consumers of the beverage type being tested.

Brief panelists on the procedure of the triangle test without revealing the nature of the

difference being tested.

4. Sample Preparation

Prepare a batch of the control beverage (Sample A).

Prepare a second batch of the beverage with the desired concentration of propyl formate
(Sample B). The concentration should be based on typical usage levels (e.g., 10 ppm).

For each panelist, prepare a set of three samples. Two samples will be from one batch (e.g.,

A, A) and one from the other (e.g., B).

The order of presentation of the three samples should be randomized and balanced across

all panelists to account for order effects. The six possible combinations are: AAB, ABA, BAA,

BBA, BAB, ABB.[6][7]

5. Sensory Evaluation Procedure

Each panelist is presented with their set of three coded samples.

Instruct panelists to taste the samples from left to right.
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Panelists should cleanse their palate with water and/or an unsalted cracker between

samples.

After tasting all three samples, panelists are asked to identify the sample they believe is

different from the other two and circle the corresponding code on their ballot.

Even if a panelist cannot detect a difference, they must make a choice.

6. Data Analysis

Tally the number of correct and incorrect responses.

The minimum number of correct judgments required to establish a statistically significant

difference depends on the number of panelists. This can be determined using a statistical

table for the triangle test (based on the binomial distribution or chi-square test). For example,

with 30 panelists, at a 5% significance level (p < 0.05), at least 15 correct judgments are

typically required to conclude that a perceptible difference exists.

Logical Flow of a Triangle Test
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Test Setup

Sensory Panel Execution

Data Analysis
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Record Response

Tally Correct and
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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